N,N'-(Phenylmethylene)diacetamide: Structural Dynamics, Catalytic Utility, and Medicinal Chemistry Applications
N,N'-(Phenylmethylene)diacetamide: Structural Dynamics, Catalytic Utility, and Medicinal Chemistry Applications
Executive Summary
N,N'-(Phenylmethylene)diacetamide (also known as N,N'-benzylidenediacetamide) is a highly versatile gem-diacetamide compound. Characterized by a central methine carbon that bridges a phenyl ring and two acetamide groups, this molecule has evolved from a simple condensation product into a highly valuable scaffold across two distinct scientific domains. In synthetic organometallic chemistry, it serves as an economical and robust bidentate ligand for copper-catalyzed Ullmann-type couplings[1]. In medicinal chemistry, its structural analogues (biamide derivatives) have been identified as potent, highly selective Cannabinoid Receptor 2 (CB2) inverse agonists, offering breakthrough therapeutic potential for multiple myeloma and osteolytic bone diseases[2],[3].
This technical guide dissects the physicochemical properties, structural causality, and field-proven experimental protocols associated with N,N'-(Phenylmethylene)diacetamide and its biamide analogues.
Physicochemical Profiling & Structural Elucidation
Understanding the baseline physical parameters of N,N'-(Phenylmethylene)diacetamide is critical for predicting its solubility, steric hindrance, and coordination geometry in downstream applications.
Quantitative Chemical Profile
The following table summarizes the core quantitative and identification data for the compound[4]:
| Property | Value |
| IUPAC Name | N,N'-(Phenylmethylene)diacetamide |
| Synonyms | N,N'-Benzylidenebisacetamide |
| CAS Registry Number | 6907-68-2 |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| SMILES String | CC(NC(NC(C)=O)C1=CC=CC=C1)=O |
| Purity Standard (Commercial) | ≥ 95% |
| Storage Conditions | Sealed in dry environment, 2–8 °C |
Structural Causality
The architectural genius of N,N'-(Phenylmethylene)diacetamide lies in its non-ring-type centroid moiety [3]. The central methine (–CH–) acts as a flexible hinge.
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In Catalysis: This flexibility allows the two acetamide groups to rotate and adopt a cis-like conformation, creating a highly stable bidentate N,O- or N,N-coordination environment. This chelation effect prevents the disproportionation of Cu(I) to Cu(0) and Cu(II), a common failure mode in Ullmann-type couplings.
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In Pharmacology: The acyclic core provides the conformational adaptability required to dock optimally within the allosteric or orthosteric pockets of the CB2 receptor, forcing the receptor into an inactive state (inverse agonism)[3].
Catalytic Applications: Copper-Catalyzed N-Arylation
Traditional Ullmann C-N coupling reactions require harsh conditions (high temperatures, strong bases) and expensive or highly air-sensitive ligands (e.g., phosphines). N,N'-(Phenylmethylene)diacetamide analogues have emerged as highly economical and efficient alternatives for the arylation of aromatic nitrogen-containing heterocycles (such as imidazoles, benzoimidazoles, pyrrole, indole, and benzotriazole)[1].
Mechanistic Insights
The ligand coordinates to the Cu(I) precursor, increasing the electron density on the metal center. This electron enrichment lowers the activation energy required for the oxidative addition of the aryl halide. Furthermore, the steric bulk provided by the phenyl ring prevents the formation of inactive multimeric copper species, maintaining a high concentration of the active monomeric catalyst in solution.
Catalytic cycle of Cu-catalyzed N-arylation stabilized by N,N'-(Phenylmethylene)diacetamide.
Medicinal Chemistry: The Biamide Scaffold & CB2 Inverse Agonists
Beyond catalysis, the biamide scaffold derived from N,N'-(Phenylmethylene)diacetamide has revolutionized targeted therapies for multiple myeloma (MM) and osteoporosis. Using 3D pharmacophore database searches, researchers identified biamide derivatives—specifically N,N′-((4-(dimethylamino)phenyl)methylene)bis(2-phenylacetamide) (PAM)—as a novel class of CB2 inverse agonists[2],[3].
Pharmacological Profile & SAR Optimization
Lead chemistry optimization of the biamide core yielded compounds with unprecedented binding affinity and selectivity[2].
| Biological Metric | Optimized Biamide Derivatives Performance |
| CB2 Binding Affinity (Ki) | 22 – 85 nM |
| Functional Potency (EC50) | 4 – 28 nM |
| Selectivity (CB1 / CB2) | 235- to 909-fold preference for CB2 |
| Osteoclast Inhibition | 72% inhibition at 0.1 µM (Compound 26) |
Pathophysiological Mechanism
Cannabinoid receptor-2 (CB2) is highly expressed and constitutively active in human multiple myeloma (MM) cells[3]. While CB2 agonists are ineffective at halting proliferation, CB2 inverse agonists like PAM lock the receptor in an inactive conformation. This disruption attenuates downstream signaling, leading to mitotic dysregulation, cytoskeleton disruption, and ultimately, myeloma cell apoptosis[3]. Concurrently, these compounds suppress osteoclastogenesis, treating the bone resorption typically associated with MM[2],[5].
Mechanism of action for biamide-based CB2 inverse agonists in disease models.
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols incorporate causality explanations and self-validating checkpoints.
Protocol 1: Synthesis of Biamide Derivatives (Ligands/Pharmacophores)
This protocol details the condensation of an aldehyde with an amide to form the gem-diacetamide core[5].
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Reagent Preparation: Suspend the substituted benzaldehyde (e.g., 4-(dimethylamino)benzaldehyde, 1.0 mmol) and the corresponding amide (e.g., 2-phenylacetamide, 2.0 mmol) in 2.0 mL of anhydrous 1,2-dichloroethane (DCE)[5].
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Catalyst Addition: Add Trimethylsilyl chloride (TMSCl, 2.0 mmol) dropwise to the suspension[5].
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Causality: TMSCl acts as both a Lewis acid catalyst to activate the carbonyl carbon of the aldehyde and a dehydrating agent to drive the equilibrium toward the biamide product.
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Thermal Activation: Heat the mixture to 70 °C for 12 hours under an inert argon atmosphere[5].
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Self-Validation Checkpoint (Precipitation): Cool the reaction to room temperature. A successful reaction is visually confirmed by the spontaneous precipitation of the crude biamide product from the DCE solution[5]. If the solution remains clear, the condensation has failed or stalled at the hemiamidal intermediate; verify the anhydrous nature of the solvent.
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Purification: Filter the precipitate and recrystallize using an appropriate solvent system (e.g., ethanol/water) to achieve >95% purity.
Protocol 2: Copper-Catalyzed N-Arylation Workflow
This procedure utilizes N,N'-(Phenylmethylene)diacetamide as a ligand for Ullmann coupling[1].
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Reaction Assembly: In an oven-dried Schlenk tube, combine the aryl halide (1.0 mmol), the nitrogen-containing heterocycle (e.g., imidazole, 1.2 mmol), CuI (10 mol%), N,N'-(Phenylmethylene)diacetamide (20 mol%), and K₂CO₃ (2.0 mmol).
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Causality: K₂CO₃ is selected as the base because it is strong enough to deprotonate the azole nucleophile but mild enough not to hydrolyze the acetamide groups of the ligand.
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Solvent Addition: Add 2.0 mL of anhydrous DMSO. Degas the mixture via three freeze-pump-thaw cycles.
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Thermal Coupling: Stir the mixture at 110 °C for 24 hours.
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Self-Validation Checkpoint (Colorimetric Shift): Monitor the reaction color. Upon reaching 110 °C, the initially heterogeneous, pale suspension must transition into a deep, homogeneous colored solution (typically deep blue or green). This color shift physically validates the successful formation of the soluble, active Cu-Ligand complex. Failure to observe this shift indicates ligand degradation or an oxidized Cu(II) precursor.
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Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel column chromatography.
Conclusion
N,N'-(Phenylmethylene)diacetamide is a masterclass in structural efficiency. Its unique gem-diacetamide architecture provides the exact bidentate coordination required to stabilize delicate transition metal catalysts, driving economical C-N coupling reactions. Simultaneously, the inherent conformational flexibility of this exact scaffold has unlocked a new frontier in medicinal chemistry, yielding highly selective CB2 inverse agonists capable of targeting the complex pathophysiology of multiple myeloma and osteolytic diseases.
References
- 6907-68-2 | N,N'-(phenylmethylene)
- N , N ′-(Phenylmethylene)
- SciSpace / Journal of Medicinal Chemistry.
- National Institutes of Health (NIH) / PMC.
- US20170001949A1 - Novel cannabinoid receptor 2 (cb2)
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Targeting Cannabinoid Receptor-2 Pathway by Phenylacetylamide Suppresses the Proliferation of Human Myeloma Cells Through Mitotic Dysregulation and Cytoskeleton Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. US20170001949A1 - Novel cannabinoid receptor 2 (cb2) inverse agonists and therapeutic potential for multiple myeloma and osteoporosis bone diseases - Google Patents [patents.google.com]
